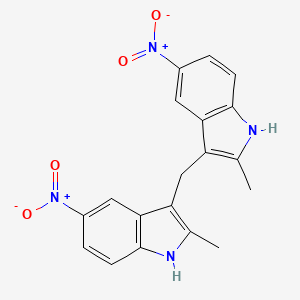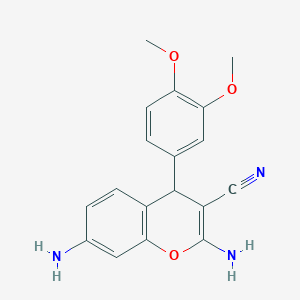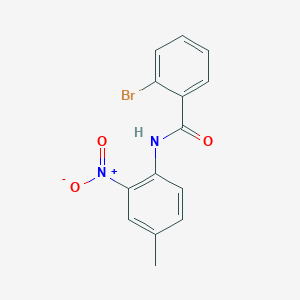
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, also known as Nitro-Quin, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinases and has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride acts as a potent inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting the kinase activity. N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been found to inhibit a wide range of protein kinases, including EGFR, VEGFR, and JAK2, among others.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been found to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride is its potency as a kinase inhibitor, making it a valuable tool for studying the role of protein kinases in various biological processes. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the study of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride. One area of research is the development of new analogs of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new protein kinases that can be targeted by N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride, which could lead to the development of new therapeutic applications. Finally, the use of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride in combination with other drugs or therapies could also be explored as a potential strategy for improving the efficacy of cancer treatment.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride involves the reaction between 2-aminobenzonitrile and cyclohexyl isocyanide in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide and 4-nitrophenylboronic acid to yield the final compound, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride. The synthesis of N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride is a relatively simple and efficient process, making it a popular choice for scientific research.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to be a potent inhibitor of protein kinases, which play a critical role in the regulation of cell growth and proliferation. By inhibiting these kinases, N-cyclohexyl-N-methyl-2-(4-nitrophenyl)-4-quinazolinamine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-24(16-7-3-2-4-8-16)21-18-9-5-6-10-19(18)22-20(23-21)15-11-13-17(14-12-15)25(26)27;/h5-6,9-14,16H,2-4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVXSCEIPHHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)

![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)


![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)
![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)